molecular formula C13H17F3N2 B15056737 N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine

N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B15056737
M. Wt: 258.28 g/mol
InChI Key: ACYMLLHCRSOIOF-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is a complex organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation: The final step involves the methylation of the amine group using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrrolidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Trifluoromethyl iodide, methyl iodide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of reduced amine derivatives.

Scientific Research Applications

N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity, while the methylamine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-(pyrrolidin-1-yl)phenyl)methanamine
  • N-Methyl-1-(4-(piperidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
  • N-Methyl-1-(4-(morpholin-1-yl)-2-(trifluoromethyl)phenyl)methanamine

Uniqueness

N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

N-methyl-1-[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C13H17F3N2/c1-17-9-10-4-5-11(18-6-2-3-7-18)8-12(10)13(14,15)16/h4-5,8,17H,2-3,6-7,9H2,1H3

InChI Key

ACYMLLHCRSOIOF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F

Origin of Product

United States

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